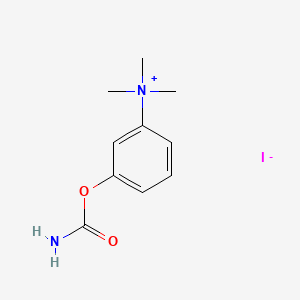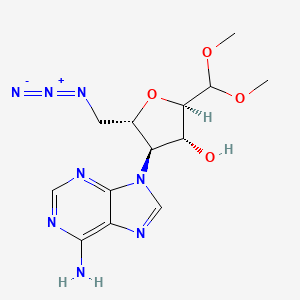
4-(6-Amino-9H-purin-9-YL)-2,5-anhydro-6-azido-4,6-dideoxy-dimethyl acetal-L-mannose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(6-Amino-9H-purin-9-YL)-2,5-anhydro-6-azido-4,6-dideoxy-dimethyl acetal-L-mannose is a complex organic compound with a molecular formula of C13H19N5O5. This compound is notable for its unique structure, which includes a purine base, an azido group, and a mannose derivative. It is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Amino-9H-purin-9-YL)-2,5-anhydro-6-azido-4,6-dideoxy-dimethyl acetal-L-mannose typically involves multiple steps. The process begins with the preparation of the purine base, followed by the introduction of the azido group and the mannose derivative. Common reagents used in these reactions include dimethyl sulfate, sodium azide, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to produce large quantities of the compound efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
4-(6-Amino-9H-purin-9-YL)-2,5-anhydro-6-azido-4,6-dideoxy-dimethyl acetal-L-mannose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the azido group to an amine group, altering the compound’s properties.
Substitution: The azido group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, potassium permanganate for oxidation, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the azido group typically yields an amine derivative, while oxidation can produce various oxidized forms of the compound.
Applications De Recherche Scientifique
4-(6-Amino-9H-purin-9-YL)-2,5-anhydro-6-azido-4,6-dideoxy-dimethyl acetal-L-mannose is used in a wide range of scientific research applications, including:
Chemistry: As a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: In the study of nucleic acids and enzyme interactions due to its purine base.
Industry: Used in the production of specialized chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-(6-Amino-9H-purin-9-YL)-2,5-anhydro-6-azido-4,6-dideoxy-dimethyl acetal-L-mannose involves its interaction with molecular targets such as enzymes and nucleic acids. The purine base allows it to mimic natural nucleotides, potentially inhibiting or modifying the activity of enzymes involved in DNA and RNA synthesis. The azido group can participate in click chemistry reactions, making it useful for bioconjugation and labeling studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(6-Amino-9H-purin-9-YL)-2,5-anhydro-4-deoxy-dimethyl acetal-L-mannose: Similar structure but lacks the azido group.
6-Amino-9H-purin-9-YL)-2,5-anhydro-4,6-dideoxy-dimethyl acetal-L-mannose: Similar structure but lacks the azido and amino groups.
Uniqueness
The presence of both the azido group and the purine base in 4-(6-Amino-9H-purin-9-YL)-2,5-anhydro-6-azido-4,6-dideoxy-dimethyl acetal-L-mannose makes it unique
Propriétés
Formule moléculaire |
C13H18N8O4 |
|---|---|
Poids moléculaire |
350.33 g/mol |
Nom IUPAC |
(2R,3R,4R,5S)-4-(6-aminopurin-9-yl)-5-(azidomethyl)-2-(dimethoxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C13H18N8O4/c1-23-13(24-2)10-9(22)8(6(25-10)3-19-20-15)21-5-18-7-11(14)16-4-17-12(7)21/h4-6,8-10,13,22H,3H2,1-2H3,(H2,14,16,17)/t6-,8-,9+,10+/m0/s1 |
Clé InChI |
FXAYUVGRRUCFMA-BEYHFKMWSA-N |
SMILES isomérique |
COC([C@H]1[C@@H]([C@H]([C@@H](O1)CN=[N+]=[N-])N2C=NC3=C(N=CN=C32)N)O)OC |
SMILES canonique |
COC(C1C(C(C(O1)CN=[N+]=[N-])N2C=NC3=C(N=CN=C32)N)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


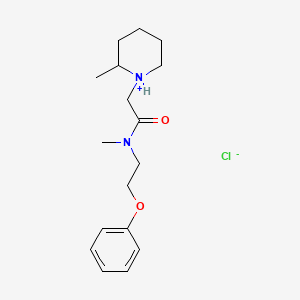
![[(3R,3aS,6S,6aR)-3-diphenylphosphanyl-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl]-diphenylphosphane](/img/structure/B13778080.png)
![Benzonitrile, 4-chloro-2-[[4-[(2-hydroxyethyl)amino]-2-methylphenyl]azo]-](/img/structure/B13778082.png)
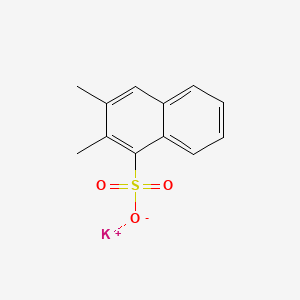
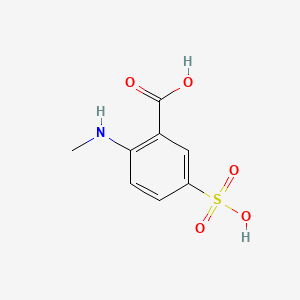
![[3-(Isoquinolin-1-yl)phenyl]methanol](/img/structure/B13778091.png)
![1H-Pyrrolo[2,3-B]pyridine, 4-[4-(phenylmethyl)-1-piperidinyl]-](/img/structure/B13778092.png)
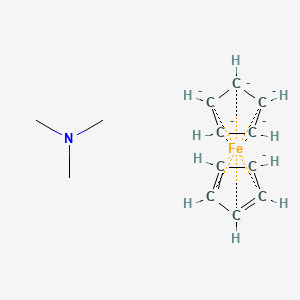

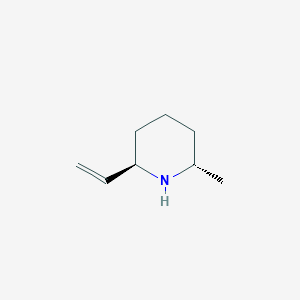
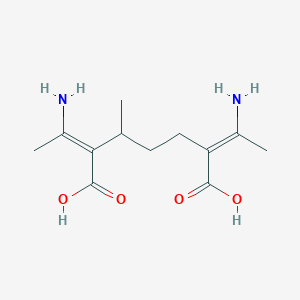
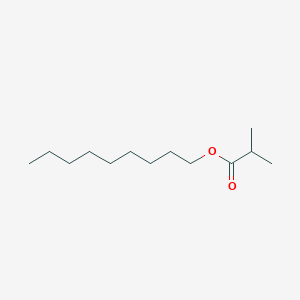
![tert-butyl 3-[3-(trifluoromethyl)phenoxy]piperidine-1-carboxylate](/img/structure/B13778123.png)
